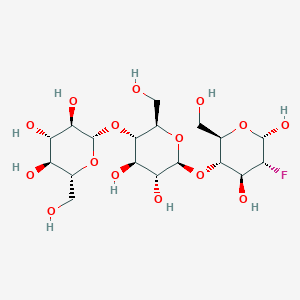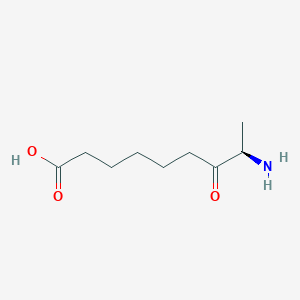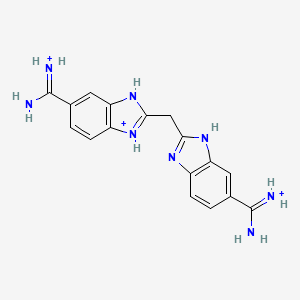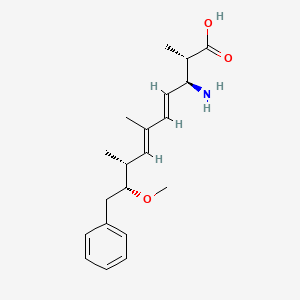
Deoxy-2-fluoro-B-D-cellotrioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デオキシ-2-フルオロ-β-D-セロトリオシドは、グリコシド結合によって結合された3つのグルコースユニットで構成された合成オリゴ糖であり、グルコースユニットの1つの第2炭素にフッ素原子がヒドロキシル基に置き換わっています。 この修飾は化合物に独特の性質を与え、さまざまな科学分野で関心の対象となっています .
2. 製法
合成経路と反応条件: デオキシ-2-フルオロ-β-D-セロトリオシドの合成は、一般的に前駆体オリゴ糖の選択的フッ素化を含みます。一般的な方法の1つは、ジエチルアミノ硫黄三フッ化物(DAST)やDeoxo-Fluorなどのフッ素化剤を使用することです。 反応は、加水分解を防ぐために無水条件下で、反応速度を制御するために低温で行われます .
工業生産方法: デオキシ-2-フルオロ-β-D-セロトリオシドの工業生産には、自動反応器を使用した大規模合成が含まれます。 このプロセスには、高純度と高収率を確保するために、高速液体クロマトグラフィー(HPLC)などの技術を使用した最終生成物の精製が含まれます .
反応の種類:
酸化: デオキシ-2-フルオロ-β-D-セロトリオシドは、特に第一級アルコール基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成します。
還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、対応するデオキシ型に還元できます。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウムまたは三酸化クロム。
還元: メタノール中の水素化ホウ素ナトリウム。
主要な生成物:
酸化: アルデヒドまたはカルボン酸。
還元: デオキシ誘導体。
置換: さまざまな求核置換生成物.
4. 科学研究への応用
デオキシ-2-フルオロ-β-D-セロトリオシドは、科学研究でいくつかの用途があります。
化学: フッ素置換が炭水化物化学に与える影響を調べるためのモデル化合物として使用されます。
生物学: 特にグリコシダーゼに対する酵素阻害剤としての可能性について調査されています。
医学: 炭水化物処理酵素を阻害する能力のために、抗ウイルスおよび抗がん特性について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy-2-fluoro-beta-D-cellotrioside typically involves the selective fluorination of a precursor oligosaccharide. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis and at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of Deoxy-2-fluoro-beta-D-cellotrioside involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Types of Reactions:
Oxidation: Deoxy-2-fluoro-beta-D-cellotrioside can undergo oxidation reactions, particularly at the primary alcohol groups, forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to its corresponding deoxy form using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: Various nucleophilic substitution products.
科学的研究の応用
Deoxy-2-fluoro-beta-D-cellotrioside has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on carbohydrate chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against glycosidases.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of fluorinated oligosaccharides for various industrial applications.
作用機序
デオキシ-2-フルオロ-β-D-セロトリオシドの作用機序は、炭水化物処理酵素との相互作用を含みます。第2炭素のフッ素原子は、酵素の活性を阻害する立体障害と電子効果を生み出します。 この阻害は、さまざまな生物学的プロセスを阻害し、化合物を使用して酵素の機構を研究し、治療薬を開発するのに役立ちます .
類似化合物:
2’-デオキシ-2’-フルオロシチジン: 抗ウイルス特性を持つ別のフッ素化炭水化物。
2’-デオキシ-2’-フルオロ-2’-C-メチルシチジン: C型肝炎ウイルスの複製を阻害する効果で知られています.
独自性: デオキシ-2-フルオロ-β-D-セロトリオシドは、フッ素化炭水化物の性質とオリゴ糖の特性を組み合わせた特定の構造によって独特です。 この組み合わせにより、他の類似化合物と比較して、より幅広い酵素や生物学的標的に相互作用することができます .
類似化合物との比較
2’-Deoxy-2’-fluorocytidine: Another fluorinated carbohydrate with antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its inhibitory effects on hepatitis C virus replication.
Uniqueness: Deoxy-2-fluoro-beta-D-cellotrioside is unique due to its specific structure, which combines the properties of fluorinated carbohydrates with the characteristics of oligosaccharides. This combination allows it to interact with a broader range of enzymes and biological targets compared to other similar compounds .
特性
分子式 |
C18H31FO15 |
|---|---|
分子量 |
506.4 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4S,5R,6S)-5-fluoro-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H31FO15/c19-7-9(24)14(5(2-21)30-16(7)29)33-18-13(28)11(26)15(6(3-22)32-18)34-17-12(27)10(25)8(23)4(1-20)31-17/h4-18,20-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16+,17+,18+/m1/s1 |
InChIキー |
BZNXZJAUEMJQJB-QSCMNUSVSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)F)O)CO)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)F)O)CO)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper](/img/structure/B10778481.png)
![4-[3-Carboxymethyl-3-(4-phosphonooxy-benzyl)-ureido]-4-[(3-cyclohexyl-propyl)-methyl-carbamoyl]butyric acid](/img/structure/B10778486.png)
![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)
![(2R,3S,4R,5R,6S)-2-[[(5S,6R,7R,8S)-7,8-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778498.png)
![(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate](/img/structure/B10778502.png)
![8-Benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778503.png)

![6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
![2-Amino-3-[4-Hydroxy-6-Oxo-3-(2-Phenyl-Cyclopropylimino)-Cyclohexa-1,4-Dienyl]-Propionic Acid](/img/structure/B10778538.png)

![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,22-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)](/img/structure/B10778566.png)

![[2-(1-Amino-2-Hydroxy-Propyl)-4-(4-Fluoro-1h-Indol-3-Ylmethyl)-5-Hydroxy-Imidazol-1-Yl]-Acetic Acid](/img/structure/B10778571.png)
![(3S)-Tetrahydro-3-furanyl {(2S,3S)-4-[(2S,4R)-4-{(1S,2R)-2-[(S)-amino(hydroxy)methoxy]-2,3-dihydro-1H-inden-1-yl}-2-benzyl-3-oxo-2-pyrrolidinyl]-3-hydroxy-1-phenyl-2-butanyl}carbamate](/img/structure/B10778577.png)
